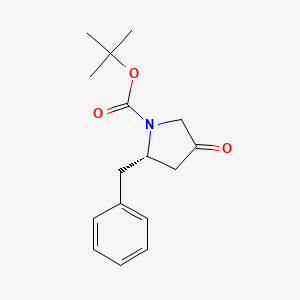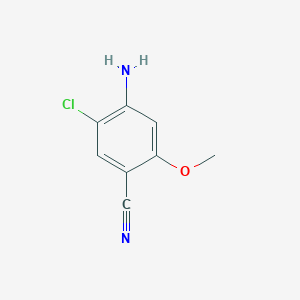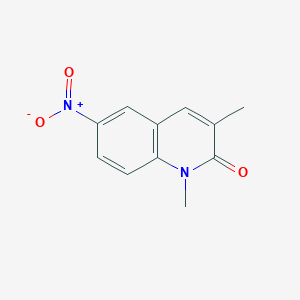
(4-Methoxyphenyl)(morpholino)phosphinodithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxyphenyl)(morpholino)phosphinodithioic acid is a chemical compound known for its unique structure and properties. It is often used in scientific research due to its ability to release hydrogen sulfide (H₂S) slowly, making it a valuable tool in various biological and chemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(morpholino)phosphinodithioic acid typically involves the reaction of 4-methoxyphenylphosphine with morpholine and sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dichloromethane and requires careful temperature control to avoid unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxyphenyl)(morpholino)phosphinodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: The compound can undergo substitution reactions where the morpholino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phosphinodithioic acids. These products are often used in further chemical synthesis and research applications .
Aplicaciones Científicas De Investigación
(4-Methoxyphenyl)(morpholino)phosphinodithioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s ability to release hydrogen sulfide slowly makes it useful in studying the biological effects of H₂S.
Medicine: It is investigated for its potential therapeutic effects, particularly in conditions where H₂S plays a role.
Mecanismo De Acción
The primary mechanism of action of (4-Methoxyphenyl)(morpholino)phosphinodithioic acid involves the slow release of hydrogen sulfide (H₂S). This release occurs through the breakdown of the phosphinodithioic acid moiety, which interacts with biological molecules and pathways. The released H₂S can modulate various cellular processes, including signaling pathways and enzyme activities .
Comparación Con Compuestos Similares
Similar Compounds
GYY4137: A sodium salt form of (4-Methoxyphenyl)(morpholino)phosphinodithioic acid, known for its slow-releasing H₂S properties.
Morpholine derivatives: Compounds with similar structures but different substituents on the morpholine ring.
Uniqueness
This compound is unique due to its specific combination of a 4-methoxyphenyl group and a morpholino group attached to a phosphinodithioic acid moiety. This structure allows for controlled release of H₂S, making it particularly valuable in research applications where precise modulation of H₂S levels is required .
Propiedades
Número CAS |
106740-08-3 |
|---|---|
Fórmula molecular |
C11H16NO2PS2 |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)-morpholin-4-yl-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H16NO2PS2/c1-13-10-2-4-11(5-3-10)15(16,17)12-6-8-14-9-7-12/h2-5H,6-9H2,1H3,(H,16,17) |
Clave InChI |
QDSAKNAFJWRQIV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)P(=S)(N2CCOCC2)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B15203457.png)

![[3S-[3alpha(S*),5alpha]]-3-[[5-(2,4-Difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B15203471.png)
![4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole](/img/structure/B15203475.png)


![(3E,7E)-3,7-bis[6-bromo-5,7-difluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15203491.png)


![2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole](/img/structure/B15203504.png)
![Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B15203521.png)
